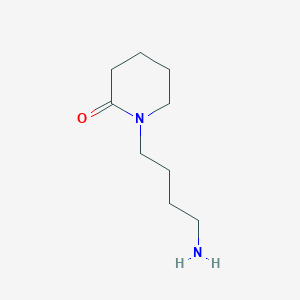
2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
The compound “(2,5-dimethoxyphenyl)acetonitrile” is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals . Another compound, “2,5-Dimethoxyphenethylamine”, is a series of 2,5-phenethylamines, collectively referred to as 2Cs, which have psychoactive effects .
Synthesis Analysis
A preparation method for “2,5-dimethoxyphenethylamine”, an important pharmaceutical intermediate, includes the following steps in sequence: 1,4-dimethoxy benzene and chloracetyl chloride carry out Friedel-Crafts reaction to obtain Alpha-chlorine-2,5-dimethoxy acetophenone which then reacts with methenamine .
Molecular Structure Analysis
The Cadogan reaction of 2-aryl-3-nitropyridines leads to δ-carbolines. The title compound “2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile” is a side product in this reaction, generated via a ring opening of a nitrene and cyclization .
Chemical Reactions Analysis
The Cadogan reaction is a successful route for the preparation of carbazoles, especially applied in the syntheses of alkaloids .
Physical And Chemical Properties Analysis
The compound “(2,5-Dimethoxyphenyl)acetic acid” has a molecular weight of 196.200, a density of 1.2±0.1 g/cm3, a boiling point of 341.2±27.0 °C at 760 mmHg, and a melting point of 123-125 °C (lit.) .
Applications De Recherche Scientifique
Carcinogenic Exposure Monitoring
Research by Ushiyama et al. (1991) indicates that humans are continually exposed to carcinogenic heterocyclic amines through food. The study measured the levels of these amines, including tryptophan pyrolysis products, in human urine, suggesting the potential role of related compounds in monitoring and assessing exposure to carcinogenic substances in diet (Ushiyama et al., 1991).
Fragrance Biomonitoring
Research involving 2-(4-tert-Butylbenzyl)propionaldehyde (lysmeral) shows its broad application in consumer products like perfumes and cosmetics. Scherer et al. (2017) developed a biomonitoring method to measure lysmeral metabolites in human urine, providing insights into exposure levels, metabolism, and excretion kinetics of fragrance compounds. This study highlights the relevance of related indole compounds in understanding human exposure to synthetic fragrances (Scherer et al., 2017).
Plasma Analysis for Dietary Carcinogens
Manabe and Wada (1988) developed a method for detecting carcinogenic tryptophan pyrolysis products in human plasma. The detection of these compounds in plasma samples suggests the potential of plasma levels of related indolic compounds as indicators for estimating the exposure levels of dietary carcinogens (Manabe & Wada, 1988).
Metabolic Pathway Studies in Uremia
Byrd et al. (1976) studied tryptophan and its indolic metabolites in uraemic patients, detecting new metabolites such as indole-3-carboxylic acid and indole-3-carbaldehyde. This study suggests a potential role of related compounds in studying metabolic pathways and identifying defects in specific enzyme activities in conditions like uremia (Byrd et al., 1976).
Medication Toxicity and Safety Studies
Hieger et al. (2015) described significant toxicity from a novel amphetamine derivative, highlighting the importance of understanding the pharmacokinetics, toxicology, and potential health impacts of novel synthetic compounds, which could also relate to the safety evaluation of related indole compounds (Hieger et al., 2015).
Mécanisme D'action
Target of Action
The primary targets of 2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other physiological processes.
Mode of Action
2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde interacts with its targets by acting as a partial agonist . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can result in changes in the transmission of serotonin signals, which can lead to various physiological effects.
Biochemical Pathways
serotonergic pathways in the brain. This can have downstream effects on mood, cognition, and other neurological functions .
Pharmacokinetics
Similar compounds have been shown to have anonset of action within 20-40 minutes when taken orally, with a duration of action of 4-12 hours depending on the route of administration . The elimination half-life is approximately 2.48 ± 3.20 hours .
Result of Action
The molecular and cellular effects of 2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde’s action are likely to be diverse, given its interaction with serotonin receptors. It may influence neuronal signaling, potentially leading to changes in mood, perception, and cognition .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-11-7-8-16(21-2)13(9-11)17-14(10-19)12-5-3-4-6-15(12)18-17/h3-10,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRUGZWPCXALJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(C3=CC=CC=C3N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



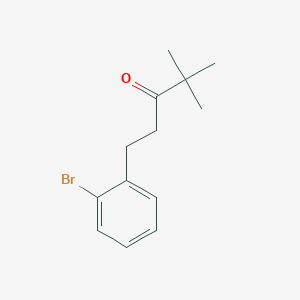
![Dimethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1519410.png)
![2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1519412.png)
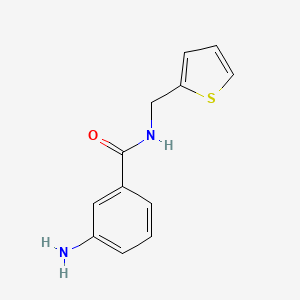
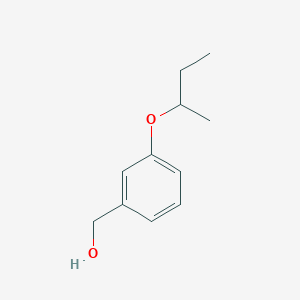
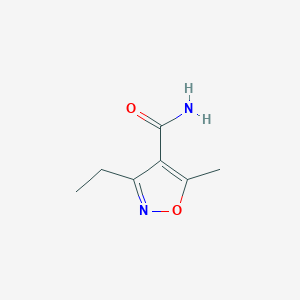
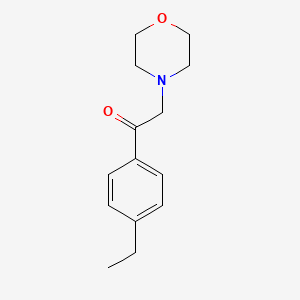
![Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate](/img/structure/B1519419.png)
![4-hydroxy-1-[3-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519421.png)
![2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B1519422.png)
![3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1519423.png)
![[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine](/img/structure/B1519426.png)

